Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate
Description
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate is an anthraquinone derivative functionalized with sulphonate groups, a propionamide substituent, and a dipotassium counterion. The propionamide group enhances hydrogen-bonding interactions, while the dipotassium salt increases ionic strength compared to sodium-based analogues .
Properties
CAS No. |
84852-26-6 |
|---|---|
Molecular Formula |
C23H17K2N3O9S2 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
dipotassium;1-amino-9,10-dioxo-4-[3-(propanoylamino)-4-sulfonatoanilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O9S2.2K/c1-2-18(27)26-14-9-11(7-8-16(14)36(30,31)32)25-15-10-17(37(33,34)35)21(24)20-19(15)22(28)12-5-3-4-6-13(12)23(20)29;;/h3-10,25H,2,24H2,1H3,(H,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
KYZKUVKWCDIFNB-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and sulphonate groups through various substitution reactions. The final step involves the addition of potassium ions to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, particularly the carbonyl and sulphonate groups.
Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of anthracene sulfonic acids can exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to the compound's ability to chelate metal ions and inhibit harmful redox reactions .
Drug Development
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors involved in disease pathways. Studies have shown that modifications in the compound can enhance its efficacy as an anticancer agent by inducing apoptosis in tumor cells .
Fluorescent Probes
The compound's unique structure makes it suitable for use as a fluorescent probe in analytical chemistry. Its fluorescence properties can be utilized in detecting specific biomolecules or ions in complex mixtures. This application is particularly valuable in biomedical research for monitoring cellular processes or detecting biomarkers associated with diseases .
Spectroscopy
This compound can also serve as a standard reference material in spectroscopic studies due to its well-defined spectral characteristics. Its stability under various conditions allows for reliable data acquisition and analysis .
Polymer Composites
In materials science, this compound has been explored for its potential incorporation into polymer matrices to enhance the mechanical and thermal properties of the resulting composites. The sulfonate groups facilitate interactions with polar solvents and improve the dispersion of the compound within the polymer matrix, leading to improved material performance .
Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications, contributing to the development of sustainable energy solutions .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key structural features are compared to similar anthraquinones (Table 1):
Table 1: Substituent and Counterion Comparison of Anthraquinone Derivatives
Solubility and Counterion Effects
- Dipotassium vs. Sodium Salts : Dipotassium salts generally exhibit higher solubility in polar solvents compared to sodium analogues due to increased ionic dissociation . For example, disodium salts (e.g., ) may precipitate in high-ionic-strength solutions, whereas dipotassium variants remain soluble.
- Sulphonato vs. Sulphonic Acid : Sulphonato groups (SO₃⁻) in the target compound enhance water solubility, while sulphonic acids (SO₃H) in analogues like require neutralization for optimal dissolution .
Spectroscopic and Electronic Properties
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., ) exhibit redshifted absorption maxima (~550–600 nm) due to enhanced conjugation, whereas chloro-substituted analogues (e.g., ) show moderate shifts .
- Propionamide vs.
Research Findings and Data
Crystal Structure Insights
- Anthraquinone derivatives (e.g., 4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid) form planar structures stabilized by O–H⋯O and C–H⋯O hydrogen bonds, as shown in single-crystal X-ray studies . The target compound’s propionamide may similarly stabilize crystal lattices.
- Discontinued sodium salts (e.g., ) highlight synthesis challenges, possibly due to unstable intermediates or purification difficulties .
Biological Activity
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate is an anthracene derivative known for its diverse biological activities, particularly in phototoxicity and reactive oxygen species (ROS) generation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its anthracene backbone, which is modified with amino and sulfonate groups. This structure enhances its solubility and reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
Phototoxicity and ROS Generation
Research indicates that anthracene derivatives can produce significant levels of ROS upon exposure to ultraviolet (UV) light. Specifically, studies have demonstrated that the compound can photosensitize the formation of hydroxyl radicals () and singlet oxygen (), both of which are highly reactive species capable of causing oxidative damage to cellular components, including DNA .
In a study examining the effects of ionic strength on ROS production, it was found that higher concentrations of sodium and potassium ions enhanced the phototoxic effects of the compound. This suggests that the ionic environment plays a critical role in modulating its biological activity .
Biological Applications
Antimicrobial Activity
The compound has shown promise in inhibiting the growth of various microorganisms. Its ability to generate ROS can lead to oxidative stress in microbial cells, ultimately resulting in cell death. This property makes it a candidate for use in antimicrobial therapies .
Inhibition of Sulfide Production
this compound has been investigated for its potential to inhibit sulfide production from sulfate-reducing bacteria. This application is particularly relevant in industrial contexts where hydrogen sulfide generation poses safety and operational challenges .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
